molecular formula C17H16ClNO B7856085 Asenapine (Standard) CAS No. 65576-39-8

Asenapine (Standard)

Cat. No.: B7856085
CAS No.: 65576-39-8
M. Wt: 285.8 g/mol
InChI Key: VSWBSWWIRNCQIJ-GJZGRUSLSA-N
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Description

Asenapine is a second-generation (atypical) antipsychotic compound classified as a dibenzo-oxepino pyrrole, provided for research purposes in the study of psychiatric disorders . Its research value stems from its multifaceted mechanism of action, functioning as a multireceptor antagonist. Asenapine exhibits high affinity for serotonin receptors (including 5-HT 1A , 5-HT 2A , 5-HT 2B , 5-HT 2C , 5-HT 6 , and 5-HT 7 ), dopamine receptors (D 1 , D 2 , D 3 ), alpha-adrenergic receptors (α 1 , α 2 ), and histamine H 1 receptors . Notably, it has no appreciable affinity for muscarinic cholinergic receptors, which is a key differentiator in its side-effect profile . The primary research applications of Asenapine are focused on the neuropharmacology of schizophrenia and bipolar I disorder, where its efficacy is linked to the antagonism of dopamine D 2 and serotonin 5-HT 2A receptors . Preclinical studies suggest it may enhance dopamine and acetylcholine efflux in the medial prefrontal cortex and hippocampus, pointing to potential investigative uses for improving cognitive and negative symptoms . Emerging research areas also explore its potential utility in models of aggression, psychomotor agitation, and hostility, with evidence suggesting benefits independent of its core anti-manic and antipsychotic effects . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWBSWWIRNCQIJ-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049048
Record name Asenapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

White to off-white powder

CAS No.

65576-45-6, 65576-39-8
Record name Asenapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole
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Record name Trans-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (e)-2-butenedioate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Asenapine
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8061
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Original Synthesis from US4145434

The foundational synthesis of asenapine, as disclosed in US Patent 4145434, involves a multi-step sequence starting from 2-(4-chlorophenoxy)phenylacetic acid. The process begins with the conversion of the carboxylic acid to its acid chloride using thionyl chloride, followed by coupling with sarcosine methyl ester to form an intermediate ester. Cyclization under basic conditions (potassium tert-butoxide in toluene) yields a dione, which undergoes ring closure via polyphosphoric acid to generate an enamide. Subsequent reduction with magnesium in methanol produces a mixture of cis- and trans-lactam isomers, with the cis-isomer predominating in a 4:1 ratio. Chromatographic separation is required to isolate the trans-lactam, which is then reduced with lithium aluminum hydride (LiAlH4\text{LiAlH}_4) and aluminum chloride (AlCl3\text{AlCl}_3) in tetrahydrofuran (THF) at -25°C to yield asenapine base.

Key Challenges :

  • Low yields (30–40%) due to isomer separation requirements.

  • Safety risks associated with magnesium/methanol reductions.

Optimized Industrial Processes

Lithium Aluminum Hydride-Aluminum Chloride Reduction

A pivotal advancement replaced the hazardous magnesium/methanol reduction with a LiAlH4\text{LiAlH}_4-AlCl3\text{AlCl}_3 system. In this method, trans-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one is dissolved in THF and treated with LiAlH4\text{LiAlH}_4-AlCl3\text{AlCl}_3 at -20°C to -25°C. This one-pot reduction achieves a 100% yield of asenapine base with 98.59% HPLC purity, eliminating the need for chromatographic separation.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF).

  • Temperature: -20°C to -25°C.

  • Workup: 0.6 N NaOH and toluene extraction.

Ireland-Claisen Rearrangement for Enantiopure Synthesis

A stereoselective route employs the Ireland-Claisen rearrangement to construct the pyrrolidine ring. Starting from (S)-ethyl lactate, a Julia olefination generates a key diene intermediate, which undergoes rearrangement to form a γ,δ-unsaturated ester. Oxidative cleavage and reductive amination yield the tricyclic core, which is further functionalized to produce enantiopure (+)-asenapine with 93.8% enantiomeric excess.

Advantages :

  • Avoids racemic mixtures.

  • Enables access to all four stereoisomers via chiral starting materials.

Key Intermediates and Salification Strategies

Acid Addition Salts

Asenapine is typically formulated as maleate or sulfate salts to enhance stability and bioavailability. The maleate salt (C17H16ClNOC4H4O4\text{C}_{17}\text{H}_{16}\text{ClNO} \cdot \text{C}_4\text{H}_4\text{O}_4) is prepared by treating asenapine base with maleic acid in ethanol/ether, yielding a crystalline product with a solubility of 3.7 mg/mL in water. The sulfate salt, an alternative crystalline form, is synthesized via ammonia-mediated hydrolysis of the maleate salt, followed by neutralization with sulfuric acid.

Salt Properties :

PropertyMaleate SaltSulfate Salt
Solubility (H₂O)3.7 mg/mL0.37% w/w
Melting Point178–180°C192–194°C
Bioavailability35% (sublingual)Equivalent

Industrial-Scale Optimizations

Debottlenecking the Enamide Reduction

Early industrial batches faced bottlenecks during the enamide reduction step due to exothermic risks and low throughput. By reversing the addition order—adding magnesium to the enamide solution in toluene/methanol—the reaction’s safety profile improved, enabling scale-up to 100 kg batches.

Polymorph Control

Asenapine maleate exists in two polymorphic forms (I and II), with Form I being the thermodynamically stable variant at ambient temperatures. Crystallization from ethyl acetate at 0–5°C ensures consistent Form I production, critical for dosage uniformity.

Purification and Quality Control

Chromatography-Free Isolation

Modern processes avoid chromatography by leveraging differential solubility. After reduction, the crude asenapine base is extracted into toluene, washed with water, and concentrated under vacuum to achieve >99% purity. Residual impurities (e.g., N-oxide derivatives) are controlled to <0.2% via recrystallization.

Co-Precipitation with Excipients

To enhance stability, asenapine sulfate is co-precipitated with polyvinylpyrrolidone (PVP) in methanol, forming an amorphous solid dispersion. This formulation improves dissolution rates and bioavailability.

Formulation Strategies

Sublingual Tablets

To circumvent first-pass metabolism (bioavailability <2% if swallowed), asenapine is formulated as sublingual lyophilized tablets. A blend of asenapine maleate, gelatin, and mannitol is freeze-dried into porous wafers that dissolve within 30 seconds.

Pharmacokinetic Data :

ParameterSublingual (5 mg)Transdermal (3.8 mg/24h)
TmaxT_{\text{max}}0.5–1.5 h12–16 h
CmaxC_{\text{max}}4.23 ng/mL2.26 ng/mL
AUC₀–₂₄53.2 ng·h/mL45.8 ng·h/mL

Transdermal Patches

A transdermal patch delivering 3.8–7.6 mg/24h provides steady-state plasma concentrations with lower peak-to-trough fluctuations compared to sublingual dosing .

Chemical Reactions Analysis

Metabolic Reactions

Asenapine undergoes hepatic metabolism via two primary pathways:

  • Oxidative metabolism : Catalyzed by CYP1A2 (major) and CYP3A4/CYP2D6 (minor), producing N-desmethylasenapine and N-oxide derivatives .

  • Glucuronidation : Mediated by UGT1A4, forming inactive glucuronide conjugates .

Table 2: Key Metabolic Pathways and Enzymes

EnzymeReaction TypeMetaboliteActivity
CYP1A2OxidationN-desmethylasenapineInactive
UGT1A4GlucuronidationAsenapine-glucuronideInactive
CYP3A4OxidationAsenapine-N-oxideInactive
  • Elimination : Equal renal (50%) and fecal (50%) excretion of metabolites .

  • Half-life : ~24 hours (range: 13.4–39.2 hours) .

Stability and Degradation

Asenapine’s stability is influenced by environmental factors:

  • Light sensitivity : Prolonged exposure induces degradation, necessitating protective packaging .

  • Polymorphism : Exists in multiple crystalline forms, with Form I being the most stable at ambient temperatures .

  • pH-dependent solubility : Higher solubility in acidic conditions (e.g., gastric fluid) compared to neutral pH .

Degradation Products :

  • Oxidative byproducts from CYP-mediated reactions.

  • Hydrolysis products under extreme pH conditions (not clinically significant) .

Drug-Drug Interactions (DDIs) Involving Chemical Pathways

Asenapine’s metabolism is susceptible to enzyme inhibitors/inducers:

  • CYP1A2 inhibitors (e.g., fluvoxamine): Increase asenapine plasma levels by 2–3-fold .

  • CYP2D6 substrates/inhibitors (e.g., paroxetine): Risk of mutual inhibition due to asenapine’s moderate CYP2D6 affinity .

Table 3: Clinically Relevant DDIs

Interacting DrugMechanismOutcome
FluvoxamineCYP1A2 inhibition↑ Asenapine exposure
Smoking (CYP1A2 inducer)No significant effectSteady-state kinetics unchanged
CarbamazepineCYP3A4 inductionPotential ↓ asenapine efficacy

Neuroendocrine Modulation of Metabolism

Chronic asenapine use downregulates hepatic CYP enzymes (e.g., CYP2B, CYP3A) via altered hormone signaling:

  • Corticosterone ↓ : Reduces CYP2C11 activity .

  • Growth hormone ↓ : Impacts CYP3A expression .

  • Thyroid hormone (T₃) ↑ : Modulates CYP2B/CYP3A isoforms .

This synthesis of chemical data underscores asenapine’s intricate reactivity profile, emphasizing its metabolic dependencies, stability constraints, and interaction risks. Clinicians must consider these factors in dosing and co-prescribing decisions.

Scientific Research Applications

Asenapine has a wide range of scientific research applications:

Comparison with Similar Compounds

Transdermal vs. Sublingual Formulation

The HP-3070 transdermal patch provides comparable total exposure (AUC) to sublingual asenapine but with significantly lower peak plasma concentrations (Cₘₐₓ), reducing peak-to-trough fluctuations. For example:

Parameter HP-3070 3.8 mg/24h Sublingual 5 mg BID
AUC₀–₂₄ (ng·h/mL) 86.8 86.8†
Cₘₐₓ (ng/mL) 6.56 1.96
Half-life (t₁/₂, hours) 33.9 17.7

†Calculated as double the AUC₀–₁₂ .
The transdermal system achieves steady-state concentrations within 72 hours, minimizing dosing frequency and improving compliance .

Pediatric vs. Adult Pharmacokinetics

Asenapine’s pharmacokinetics in pediatric patients mirror those in adults, enabling similar dosing without adjustment .

Receptor Affinity and Mechanism

Asenapine’s broad receptor profile distinguishes it from other antipsychotics:

  • 5-HT₂A/D₂ Ratio : Higher 5-HT₂A antagonism than risperidone and haloperidol, reducing extrapyramidal symptoms (EPS) risk .
  • This may modulate dopaminergic and serotonergic pathways .
  • Muscarinic Receptor Avoidance : Unlike olanzapine and clozapine, asenapine lacks significant M₃ antagonism, correlating with lower weight gain .

Efficacy in Clinical Trials

Schizophrenia

  • Vs. Haloperidol : Asenapine showed comparable efficacy for positive symptoms but superior tolerability, with EPS incidence of 15% vs. 34% .
  • Vs. Olanzapine : Similar PANSS score reductions, but asenapine caused less weight gain (mean +1.1 kg vs. +4.3 kg over 6 weeks) .

Bipolar I Disorder

  • Vs. Placebo : Asenapine reduced Young Mania Rating Scale (YMRS) scores by 10.8 points vs. 7.5 (placebo) at 3 weeks (p < 0.01) .
  • Vs. Olanzapine: Non-inferior in YMRS reduction, with response rates of 47.7% (asenapine) vs. 34.4% (placebo) .

Borderline Personality Disorder (BPD)

  • Vs. Olanzapine: Both improved BPD symptoms, but asenapine was superior for affective instability (p < 0.05), while olanzapine better addressed paranoid ideation .

Adverse Event Profile

Adverse Event Asenapine (%) Olanzapine (%) Placebo (%)
Weight Gain 6–10 20–30 2–5
Oral Hypoesthesia 10–15 <1 0
Akathisia 8–12 3–5 2–3
Somnolence 15–20 25–30 5–10

Data from .

Metabolic Effects

Asenapine’s minimal impact on metabolic parameters contrasts sharply with olanzapine:

  • Glucose : +1.5 mg/dL (asenapine) vs. +5.2 mg/dL (olanzapine) .
  • Lipids : Neutral effect vs. significant increases in triglycerides with olanzapine .

Formulation Advantages

  • Bitterness Mitigation : Pre-treatment with d-sorbitol reduced perceived bitterness by 70% (vs. 35% with placebo), enhancing compliance .
  • Transdermal Delivery : Eliminates sublingual administration challenges (e.g., dietary restrictions) and provides consistent dosing .

Biological Activity

Asenapine is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. Its biological activity stems from its complex interactions with various neurotransmitter receptors, which contribute to its therapeutic effects and side effect profile. This article provides a detailed overview of the biological activity of asenapine, including its pharmacodynamics, case studies, and research findings.

Pharmacodynamics

Asenapine exhibits a multireceptor profile, interacting with several neurotransmitter systems:

  • Serotonin Receptors : It acts as an antagonist at multiple serotonin receptor subtypes, including 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7. Notably, asenapine is a partial agonist at the 5-HT1A receptor, which may contribute to its anxiolytic effects .
  • Dopamine Receptors : Asenapine primarily antagonizes D2 receptors but also interacts with D3 and D4 receptors. Its action on dopamine pathways is crucial for its antipsychotic efficacy .
  • Adrenergic and Histamine Receptors : It shows antagonistic activity at α1 and α2 adrenergic receptors and H1 histamine receptors, which can lead to sedation and weight gain .

The binding affinity of asenapine is notably higher for serotonin receptors compared to dopamine receptors, suggesting a unique mechanism that may reduce the risk of extrapyramidal side effects commonly associated with other antipsychotics .

The exact mechanism of action of asenapine remains unclear; however, it is believed to modulate neurotransmission in a way that stabilizes mood and reduces psychotic symptoms. The interaction with serotonin and dopamine pathways helps normalize neurotransmitter imbalances seen in conditions like schizophrenia and bipolar disorder .

Case Studies and Clinical Efficacy

Several clinical trials have demonstrated the efficacy of asenapine in treating acute mania associated with bipolar disorder and schizophrenia:

  • Bipolar Disorder : In a randomized controlled trial, patients treated with asenapine showed significant reductions in Clinical Global Impression–Bipolar (CGI-BP) scores compared to placebo . The drug was effective in managing manic episodes and was well-tolerated.
  • Schizophrenia : Asenapine has been shown to effectively treat the positive symptoms of schizophrenia. A study indicated that it significantly reduced psychotic symptoms in patients who had previously not responded to other treatments .

Research Findings

A summary of key findings from recent studies on asenapine's biological activity is presented in the table below:

Study FocusFindingsReference
Pharmacological ProfileAntagonist at 5-HT2A and D2 receptors; partial agonist at 5-HT1A
Efficacy in Bipolar DisorderSignificant reduction in CGI-BP scores; well-tolerated
Efficacy in SchizophreniaEffective for positive symptoms; reduced psychotic episodes
Side EffectsSedation associated with H1 receptor antagonism; minimal extrapyramidal symptoms

Q & A

Q. How can epigenetic modifiers be incorporated into Asenapine studies to explain inter-individual response variability?

  • Methodological Answer : Genome-wide methylation arrays (e.g., Illumina EPIC) identify CpG sites associated with treatment resistance. CRISPR-dCas9 systems modulate candidate loci (e.g., COMT Val158Met) in iPSC-derived neurons, followed by electrophysiological profiling. Polygenic risk scores (PRS) stratify patients in RCTs to personalize dosing protocols .

Q. Tables

Key Biochemical Metrics in Asenapine Studies
DA Turnover (HVA/DA ratio)
------------------------------
2.1 ± 0.3 (PCP-ASE150)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Asenapine (Standard)
Reactant of Route 2
Asenapine (Standard)

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